molecular formula C21H27NO B13813002 5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol CAS No. 67226-82-8

5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol

Cat. No.: B13813002
CAS No.: 67226-82-8
M. Wt: 309.4 g/mol
InChI Key: UGCNUYSIBDTHJX-OWBHPGMISA-N
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Description

5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol is a complex organic compound known for its unique chemical structure and properties This compound is part of the dibenzo[a,d]cyclooctene family, which is characterized by a fused ring system that includes a cyclooctene ring and two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol typically involves multi-step organic reactions. One common method includes the alkylation of dibenzo[a,d]cyclooctene with 3-dimethylaminopropyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminopropyl group, where nucleophiles such as halides or thiols replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium iodide (NaI), thiourea

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halides, thiols

Scientific Research Applications

5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol involves its interaction with specific molecular targets and pathways. The dimethylaminopropyl group can interact with receptors or enzymes, modulating their activity. The compound may also affect signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-one
  • 5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-thiol

Uniqueness

Compared to similar compounds, 5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol is unique due to the presence of the hydroxyl group, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

67226-82-8

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

(10Z)-9-[3-(dimethylamino)propyl]tricyclo[10.4.0.03,8]hexadeca-1(12),3,5,7,10,13-hexaen-9-ol

InChI

InChI=1S/C21H27NO/c1-22(2)15-7-13-21(23)14-12-17-8-3-4-9-18(17)16-19-10-5-6-11-20(19)21/h3,5-6,8,10-12,14,23H,4,7,9,13,15-16H2,1-2H3/b14-12-

InChI Key

UGCNUYSIBDTHJX-OWBHPGMISA-N

Isomeric SMILES

CN(C)CCCC1(/C=C\C2=C(CCC=C2)CC3=CC=CC=C31)O

Canonical SMILES

CN(C)CCCC1(C=CC2=C(CCC=C2)CC3=CC=CC=C31)O

Origin of Product

United States

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